2-(3-Fluoro-4-hydroxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Fluoro-4-hydroxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Another method involves the direct fluorination of 4-hydroxybenzoic acid derivatives. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-oxophenyl)benzoic acid.
Reduction: 2-(3-Fluoro-4-hydroxyphenyl)benzyl alcohol.
Substitution: 2-(3-Amino-4-hydroxyphenyl)benzoic acid or 2-(3-Mercapto-4-hydroxyphenyl)benzoic acid.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
- 2-(3-Fluoro-4-methoxyphenyl)benzoic acid
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both a fluoro and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions in biological systems .
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVWCSBHVVPHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683269 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-04-1 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.